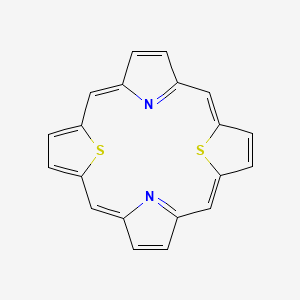

21,23-Dithiaporphyrin

Descripción

Fundamental Concepts of Heteroporphyrins

Heteroporphyrins are porphyrin analogues in which one or more of the four pyrrolic nitrogen atoms in the central core are replaced by other heteroatoms. acs.orgnih.gov This core modification strategy is a powerful tool for tuning the physicochemical properties of the porphyrin macrocycle. researchgate.net The replacement of nitrogen with elements like sulfur, oxygen, or selenium induces changes in the size of the central cavity, the aromaticity of the macrocycle, and the electronic energy levels. acs.orgcmu.edu These alterations, in turn, influence the compound's absorption and fluorescence spectra, redox potentials, and ability to coordinate with metal ions. acs.orgcmu.edu

Unlike traditional porphyrins, which typically possess two ionizable inner protons, diheteroporphyrins like 21,23-dithiaporphyrin are neutral macrocycles. acs.orgnih.gov This absence of ionizable protons contributes to their unique coordination chemistry. acs.orgnih.gov Monoheteroporphyrins, with only one nitrogen atom replaced, have demonstrated the ability to stabilize metals in unusual oxidation states. acs.orgnih.gov The properties of heteroporphyrins are highly dependent on the nature and number of the incorporated heteroatoms. acs.orgnih.gov

Rationale for Sulfur Incorporation in Porphyrin Macrocycles

The incorporation of sulfur atoms into the porphyrin core to form thiaporphyrins, and specifically 21,23-dithiaporphyrins, is driven by the desire to modulate the macrocycle's properties for various applications. The replacement of nitrogen with sulfur, a larger and less electronegative atom, leads to several key changes:

Altered Electronic Properties: Sulfur incorporation significantly impacts the electronic structure of the porphyrin. acs.org This modification can lead to a smaller HOMO-LUMO energy gap compared to their all-nitrogen analogues, resulting in red-shifted and broadened absorption profiles that extend into the near-infrared (NIR) region. acs.orgnih.govacs.orgacs.org This enhanced absorption of lower-energy light is a desirable property for applications in organic electronics and photodynamic therapy. nih.govacs.org

Modified Redox Behavior: Thiaporphyrins exhibit different redox potentials compared to their tetrapyrrolic counterparts. cmu.eduacs.org For instance, some 21,23-dithiaporphyrins undergo reversible one-electron oxidations and reductions at modest potentials, making them potentially suitable as ambipolar materials for organic electronic applications. nih.govacs.org

Unique Coordination Chemistry: The presence of soft sulfur donor atoms in the core, in place of the harder nitrogen atoms, alters the metal-binding properties of the macrocycle. acs.orgnih.gov This can lead to the formation of novel metal complexes with distinct geometries and reactivity. researchgate.networldscientific.comnih.gov However, the larger size of the sulfur atom can also shrink the cavity size, sometimes leading to a lesser tendency to form metal complexes compared to regular porphyrins. researchgate.netnih.govingentaconnect.com

Enhanced Intersystem Crossing: Theoretical studies have suggested that sulfur substitution in the porphyrin macrocycle can enhance spin-orbit coupling. researchgate.net This, in turn, can lead to a more efficient singlet-triplet intersystem crossing, a crucial property for photosensitizers used in photodynamic therapy. researchgate.net

Historical Context and Evolution of this compound Research

The synthesis of new tetraphenylporphyrin (B126558) molecules containing heteroatoms other than nitrogen, including tetraphenyl-21,23-dithiaporphyrin, was first reported in 1975. nih.gov Since this initial discovery, research into 21,23-dithiaporphyrins has evolved significantly, with advancements in synthetic methodologies and a growing understanding of their unique properties.

Early work focused on establishing synthetic routes to these core-modified porphyrins and characterizing their fundamental spectroscopic and electrochemical properties. nih.govacs.orgrsc.org Researchers developed methods for synthesizing both symmetrical and unsymmetrical meso-tetraaryl-21,23-dithiaporphyrins. researchgate.netingentaconnect.com

Subsequent research has explored the functionalization of the this compound scaffold to fine-tune its properties for specific applications. This includes the introduction of various meso-substituents to modulate solubility, electronic properties, and self-assembly behavior. nih.govacs.orgnih.govacs.org For example, the synthesis of 21,23-dithiaporphyrins with pi-extending ethynyl (B1212043) substituents at the meso positions resulted in highly bathochromic and broadened absorbance profiles. nih.govacs.org

The coordination chemistry of 21,23-dithiaporphyrins has also been an active area of investigation, with the synthesis and characterization of complexes with various metals, including mercury and rhenium. researchgate.networldscientific.comnih.govingentaconnect.com These studies have provided insights into the unique coordination environment provided by the N2S2 core. acs.orgworldscientific.com

More recently, the potential applications of 21,23-dithiaporphyrins have come to the forefront of research. Their favorable photophysical and electrochemical properties have led to their investigation as:

Photosensitizers in Photodynamic Therapy (PDT): Their strong absorption in the red and near-infrared regions of the spectrum makes them promising candidates for PDT, a cancer treatment modality. nih.govdtic.milnih.govacs.orgnih.gov

Materials for Organic Electronics: Their reversible redox behavior and broad absorption suggest potential use as ambipolar materials in organic electronic devices. nih.govacs.org

Chemical Sensors: The ability of the porphyrin core to interact with various analytes has led to the development of this compound-based chemical sensors. dntb.gov.uavilniustech.ltsemanticscholar.orgacs.org

Photocatalysts: Thiophene-containing porphyrins, including this compound derivatives, have been shown to act as photocatalysts for chemical transformations using low-energy red light. rsc.org

The ongoing research in this field continues to expand the library of this compound derivatives and explore their potential in a wide range of scientific and technological areas.

Data on this compound Derivatives

The following tables summarize key data from research on various this compound derivatives.

Table 1: Electrochemical Properties of Selected 21,23-Dithiaporphyrins This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Oxidation Potentials (V vs. Fc/Fc+) | Reduction Potentials (V vs. Fc/Fc+) | Reference |

|---|---|---|---|

| meso-substituted with 4-phenylcarboxylic acids and butyl esters | 0.63, 0.91 | -1.43, -1.78 | nih.govacs.orgacs.org |

| meso-substituted with phenyldodecyl ethers | 0.63, 0.91 | -1.43, -1.78 | nih.govacs.orgacs.org |

| Ethynyl-substituted | 0.44 or 0.57 | -1.17 or -1.08 | nih.govacs.org |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H12N2S2 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

21,23-dithia-22,24-diazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),2,4,6(24),7,9,11,13(22),14,16,18-undecaene |

InChI |

InChI=1S/C20H12N2S2/c1-2-14-10-18-7-8-20(24-18)12-16-4-3-15(22-16)11-19-6-5-17(23-19)9-13(1)21-14/h1-12H |

Clave InChI |

QKWGLFNOUBQIRD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC1=CC3=CC=C(S3)C=C4C=CC(=N4)C=C5C=CC(=C2)S5 |

Sinónimos |

21,23-dithiaporphyrin 5,10,15,20-tetrakis(4-sulfophenyl)-21,23-dithiaporphyrin, sodium salt |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 21,23 Dithiaporphyrins

Macrocycle Synthesis Approaches

The construction of the 21,23-dithiaporphyrin core predominantly relies on acid-catalyzed condensation reactions. A common and effective method involves the condensation of a 2,5-bis(aryl-α-hydroxymethyl)thiophene with pyrrole (B145914). researchgate.netdtic.mil This approach allows for the synthesis of meso-tetraaryl-21,23-dithiaporphyrins. The reaction is typically carried out in an acidic medium, such as propionic acid at reflux or using a milder acid catalyst like boron trifluoride etherate (BF₃·OEt₂) followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org

Another significant strategy is the "3+1" approach, which provides a rational route to these macrocycles. capes.gov.br This methodology involves the condensation of a tripyrrane with a suitable thiophene-containing precursor. This method is particularly useful for preparing unsymmetrically substituted dithiaporphyrins. For instance, condensing an unsymmetrical thiophene (B33073) diol with a symmetric tripyrrane under mild acid-catalyzed conditions can yield monofunctionalized 21,23-dithiaporphyrins. researchgate.net

The synthesis of symmetrical 21,23-dithiaporphyrins can be achieved with standard protocols, while the synthesis of unsymmetrical derivatives often requires more tailored strategies to control the placement of different substituents. dtic.mil The choice of solvent, acid catalyst, and oxidizing agent can influence the reaction yield and the purity of the final product.

| Synthesis Approach | Precursors | Conditions | Key Features | Reference(s) |

| Condensation | 2,5-Bis(aryl-α-hydroxymethyl)thiophene, Pyrrole | Acid catalyst (e.g., Propionic acid, BF₃·OEt₂), Oxidation (e.g., DDQ) | Direct route to meso-tetraaryl derivatives. | researchgate.netdtic.milrsc.org |

| "3+1" Approach | Tripyrrane, Thiophene-based diol/dicarbinol | Mild acid catalysis | Rational synthesis of unsymmetrical porphyrins. | researchgate.netcapes.gov.br |

Meso-Position Functionalization

Modification at the meso positions of the this compound macrocycle is a key strategy to tune its electronic, optical, and self-assembly properties. A variety of substituents have been introduced at these positions, leading to a rich library of functionalized dithiaporphyrins.

Introduction of Aromatic and Alkyl Substituents

The introduction of aromatic and alkyl groups at the meso positions is typically achieved during the macrocycle synthesis by using appropriately substituted benzaldehydes in the initial condensation reaction. dtic.milrsc.org This allows for the preparation of a diverse array of 5,10,15,20-tetra-substituted 21,23-dithiaporphyrins. For example, meso-substituted dithiaporphyrins with long alkyl chains have been synthesized to induce liquid crystalline properties. rsc.org The steric and electronic nature of these meso-substituents can significantly influence the planarity of the porphyrin core and its photophysical characteristics. The synthesis of both symmetrical and unsymmetrical meso-tetraaryl-21,23-dithiaporphyrins has been reported, with the latter often being used in the construction of more complex molecular architectures. researchgate.net

Integration of Pi-Extended Ethynyl (B1212043) Linkers

To enhance the π-conjugation of the dithiaporphyrin system and red-shift its absorption profile, ethynyl linkers have been incorporated at the meso positions. The synthesis of these π-extended dithiaporphyrins involves the condensation of aldehydes bearing ethynyl groups. researchgate.netnih.gov These ethynyl-substituted dithiaporphyrins exhibit significantly broadened and bathochromically shifted absorbance profiles, extending into the near-infrared region. nih.gov The electronic properties, such as oxidation and reduction potentials, are also markedly influenced by the presence of these linkers, making them promising candidates for applications in organic electronics. nih.gov

| Meso-Substituent | Synthetic Strategy | Impact on Properties | Reference(s) |

| Aromatic/Alkyl Groups | Condensation with substituted aldehydes | Influences planarity, solubility, and self-assembly. | dtic.milrsc.org |

| Pi-Extended Ethynyl Linkers | Condensation with ethynyl-bearing aldehydes | Extends π-conjugation, red-shifts absorption, alters redox potentials. | researchgate.netnih.gov |

Covalent Linkage via Coupling Reactions (e.g., Heck Reaction)

Post-synthetic modification of the meso positions can be achieved through various coupling reactions. The Heck reaction, for instance, has been successfully employed to functionalize pre-existing dithiaporphyrin scaffolds. researchgate.netresearchgate.net This typically involves the reaction of a meso-halogenated dithiaporphyrin with an alkene in the presence of a palladium catalyst. This method allows for the introduction of vinyl groups and further extension of the π-system. The efficiency and outcome of the Heck reaction can depend on the electronic characteristics of the styrene (B11656) derivatives used. researchgate.net

Azaacene-Fused Architectures

A more advanced derivatization strategy involves the fusion of azaacenes to the dithiaporphyrin core. This creates novel, highly conjugated systems with unique electronic properties. The synthesis of these azaacene-fused 21,23-dithiaporphyrins results in dyes with markedly red-shifted optical properties, reaching into the near-infrared (NIR) region. nih.govacs.org Upon protonation, their absorption can be further extended. These compounds also exhibit NIR emission in their neutral state, highlighting the significant impact of this fusion strategy on the photophysical properties of the dithiaporphyrin core. nih.gov

Beta-Position Substitution

Functionalization at the β-positions of the pyrrolic rings offers another avenue for modulating the properties of 21,23-dithiaporphyrins. One of the key methods for introducing substituents at the β-positions is through the Heck reaction. researchgate.net This involves the selective monobromination of a meso-tetraaryl-21,23-dithiaporphyrin at a β-pyrrolic position, followed by a palladium-catalyzed coupling with styrene derivatives. researchgate.netresearchgate.net The reaction profile has been found to be dependent on the electronic nature of the styrene derivative used. researchgate.net This post-synthetic modification allows for the introduction of a variety of functional groups, enabling fine-tuning of the molecule's properties for specific applications.

Tetraalkoxy-Substituted Derivatives

The synthesis of 21,23-dithiaporphyrins bearing tetraalkoxy groups at the β-thiophene positions represents a significant advancement in modifying the electronic landscape of the macrocycle. Researchers have successfully synthesized a series of these derivatives with varying alkoxy chain lengths, including methoxy, butoxy, octyloxy, and dodecyloxy substituents. rsc.orgnih.govresearchgate.net

The general synthetic strategy involves the acid-catalyzed condensation of a 3,4-dialkoxy-2,5-bis(phenylhydroxymethyl)thiophene with pyrrole. For instance, the reaction of one equivalent of the appropriate thiophene diol with one equivalent of pyrrole in dichloromethane, using boron trifluoride etherate (BF₃·OEt₂) as a catalyst, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields the desired tetraalkoxy-substituted this compound. oup.com This method has proven effective for producing a range of derivatives, allowing for systematic studies of how the alkoxy chain length affects properties like liquid crystallinity. rsc.orgoup.com

| β-Alkoxy Substituent | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Methoxy | Condensation of 3,4-dimethoxy-2,5-bis(phenylhydroxymethyl)thiophene and pyrrole | BF₃·OEt₂, DDQ | rsc.org |

| Butoxy | Condensation of 3,4-dibutoxy-2,5-bis(phenylhydroxymethyl)thiophene and pyrrole | BF₃·OEt₂, DDQ | rsc.orgnih.gov |

| Octyloxy | Condensation of 3,4-dioctyloxy-2,5-bis(phenylhydroxymethyl)thiophene and pyrrole | BF₃·OEt₂, DDQ | rsc.org |

| Dodecyloxy | Condensation of 3,4-didodecyloxy-2,5-bis(phenylhydroxymethyl)thiophene and pyrrole | BF₃·OEt₂, DDQ | rsc.org |

Influence of Beta-Substitution on Macrocycle Non-Planarity

The planarity of the porphyrin macrocycle is a critical determinant of its aromaticity and electronic properties. Beta-substitution on the thiophene rings of 21,23-dithiaporphyrins has been shown to exert significant control over the macrocycle's conformation.

X-ray crystallographic studies have provided direct evidence of this influence. For example, the structure of 2,3,12,13-tetrabutoxy-5,10,15,20-tetraphenyl-21,23-dithiaporphyrin revealed a more planar conformation compared to its unsubstituted counterpart. rsc.orgnih.govresearchgate.net This finding suggests that the electron-donating alkoxy groups at the β-thiophene carbons help to flatten the porphyrin ring. rsc.org In contrast, other substitutions can induce or enhance non-planarity. For instance, the protonation of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP) leads to significant saddle-shaped distortions. In the monoprotonated species, the pyrrole and thiophene rings are tilted out of the mean macrocycle plane, and this distortion is even more pronounced in the diprotonated form. mdpi.com

Similarly, the introduction of bulky cyclic substituents, such as propane-1,3-diyldioxy derivatives, at the β-thiophene positions also alters the electronic properties and can favor a more planar structure in related monothiaporphyrins, contrasting with the typical saddle shape of unsubstituted versions. oup.comoup.com

| Compound/Derivative | Observation | Method of Analysis | Reference |

|---|---|---|---|

| Unsubstituted S₂TTP | Serves as a baseline for comparison. | X-ray Crystallography | researchgate.net |

| 2,3,12,13-Tetrabutoxy-S₂TTP | Exhibits a more planar structure. | X-ray Crystallography | rsc.orgresearchgate.net |

| Monoprotonated S₂TTP | Adopts a saddle shape with significant ring disorientation. | X-ray Crystallography | mdpi.com |

| Diprotonated S₂TTP | Shows even greater saddle distortion than the monoprotonated form. | X-ray Crystallography | mdpi.com |

Synthesis of Redox-Modified this compound Species

The redox chemistry of 21,23-dithiaporphyrins is rich, allowing for the generation and isolation of both protonated (oxidized in a formal sense) and reduced species. These modifications dramatically alter the electronic structure and properties of the macrocycle.

Protonation Pathways and Isolation of Protonated Forms

21,23-dithiaporphyrins can be sequentially protonated at the inner pyrrolic nitrogen atoms upon treatment with acid. mdpi.comchemrxiv.orgchemrxiv.org This process can be monitored by spectrophotometric titration, which reveals the stepwise formation of monocations and dications. researchgate.netresearchgate.net

A stepwise hydrogen atom abstraction (HAA) strategy has been successfully employed to synthesize and isolate both mono- and di-protonated forms of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP). mdpi.com

Monoprotonated Species (HS₂TTPSbCl₆): Treatment of S₂TTP with one equivalent of an oxidant like tris(4-bromophenyl)ammoniumyl hexachloroantimonate results in the formation of the green monocationic species, which can be isolated as a salt. mdpi.com

Diprotonated Species (H₂S₂TTP(BF₄)₂): The addition of two equivalents of an oxidant such as nitrosonium tetrafluoroborate (B81430) (NOBF₄) to S₂TTP in chloroform (B151607) leads to the dication, which can also be crystallized and fully characterized. mdpi.com

The protonation induces significant changes in the molecule's absorption spectra, with the appearance of new bands, and infrared spectra confirm the protonation with characteristic N-H stretching vibrations. mdpi.com X-ray crystallography of these salts confirms that protonation occurs at the nitrogen atoms and reveals the resulting non-planar, saddle-shaped macrocycle conformations. mdpi.com

Reduction to Open-Shell Anionic Species

The introduction of sulfur atoms into the porphyrin core makes the macrocycle easier to reduce compared to all-nitrogen analogues. rsc.org Electrochemical studies, such as cyclic voltammetry, on various meso-substituted 21,23-dithiaporphyrins show that they undergo two consecutive, quasi-reversible one-electron reductions. nih.govacs.org These reduction events occur at less negative potentials than those for standard tetraphenylporphyrins, indicating that the dithia-core stabilizes the anionic forms. nih.govacs.orgnih.gov

The chemical reduction of 21,23-dithiaporphyrins can lead to the formation of stable open-shell anionic species. For example, the reduction of S₂TTP with a reductant like potassium graphite (B72142) (KC₈) in THF solution yields the 19π radical anion, [K(2,2,2)]S₂TTP. mdpi.com This open-shell species is paramagnetic with an S = 1/2 spin state and has been characterized by UV-vis, IR, and EPR spectroscopies. mdpi.com The stability of these reduced species highlights the role of the sulfur atoms in delocalizing the extra electron density. nih.govacs.org

Synthesis of Inner-Core Heteroatom Oxidized Derivatives (e.g., S-oxides)

Direct oxidation of the inner sulfur heteroatoms provides another route to modify the electronic properties of the this compound core. The oxidation of the sulfur atoms to S-oxides transforms the thiophene rings into thiophene-S-oxides, which significantly perturbs the electronic structure of the macrocycle.

The synthesis of meso-tetraphenyl-21,23-dithiaporphyrin S-oxide has been achieved, and its properties have been compared to its non-oxidized parent. rsc.orgresearchgate.net The oxidation dramatically alters the optical spectrum, creating a "hyperporphyrin" spectrum that is distinct from the parent dithiaporphyrin. rsc.org Computational studies have been employed to understand the electronic and conformational effects of the S-oxide functionality. rsc.orgresearchgate.net

Furthermore, studies on related dithiaporphyrin systems, such as 5,15-dithiaporphyrin, have shown that oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the corresponding S,S-dioxides and even S,S-tetraoxides in good yields. researchgate.net These oxidized species are highly electron-deficient. researchgate.net While specific synthetic details for the S-oxide of this compound are less commonly reported, the methods used for analogous systems provide a clear pathway for their synthesis, typically involving controlled oxidation with peroxy acids. Theoretical investigations into the oxidation of sulfur atoms in various heterocyclic cores show that the process elevates ionization potentials and electron affinities while decreasing the singlet-triplet energy gap. nih.gov

Electronic Structure and Spectroelectrochemical Characterization of 21,23 Dithiaporphyrins

Molecular Orbital Analysis

The electronic framework of 21,23-dithiaporphyrins is fundamentally influenced by the introduction of sulfur atoms, which impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Investigation of Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps

The HOMO-LUMO energy gap is a critical parameter that dictates the electronic and optical properties of porphyrinoids. In 21,23-dithiaporphyrins, this gap is subject to modulation by various factors, including substitution at the meso-positions and protonation of the core. mdpi.comnih.gov

Theoretical calculations, such as those using the ZINDO/S method, have been employed to probe these energy gaps. For instance, in 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP), the calculated HOMO-LUMO gap is 4.57 eV. mdpi.com This value is slightly smaller than that of its 21-thiaporphyrin (B1260827) counterpart (4.78 eV), suggesting that the introduction of a second sulfur atom facilitates easier electronic transitions. mdpi.com Upon stepwise protonation, the HOMO-LUMO energy gap of S2TTP derivatives decreases further. The mono-protonated species (HS2TTPSbCl6) exhibits a gap of 4.45 eV, while the di-protonated form (H2S2TTP(BF4)2) shows a more significant reduction to 3.96 eV. mdpi.com This trend indicates that protonation enhances the ease of electron transition from the HOMO to the LUMO, which corresponds to a red-shift in the absorption spectra. mdpi.com

In contrast, reduction of the macrocycle leads to an increase in the energy gap between the singly occupied molecular orbital (SOMO) and the LUMO. For the reduced species [K(2,2,2)]S2TTP, this gap is calculated to be 6.0 eV. mdpi.com The introduction of different substituents can also fine-tune the HOMO-LUMO gap, thereby influencing the molecule's electronic behavior. nih.gov

| Compound | HOMO-LUMO Gap (eV) |

| 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTTP) | 4.78 |

| 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP) | 4.57 |

| Monoprotonated S2TTP (HS2TTPSbCl6) | 4.45 |

| Diprotonated S2TTP (H2S2TTP(BF4)2) | 3.96 |

| Reduced S2TTP ([K(2,2,2)]S2TTP) | 6.0 (SOMO-LUMO) |

Data sourced from ZINDO/S calculations. mdpi.com

Delocalization Characteristics within the Macrocycle

The aromaticity and delocalization of π-electrons are hallmarks of the porphyrin macrocycle. In 21,23-dithiaporphyrins, the presence of sulfur atoms influences this delocalization pattern. acs.org These porphyrinoids maintain significant 18 π-electron delocalization pathways, which are responsible for their characteristic spectroscopic properties. capes.gov.br

Studies on oxidized and reduced forms of these molecules provide insight into the delocalization of charge. For example, in the radical anion of 5,7,8,10,15,17,18,20-octaphenyl-21,23-dithiaporphyrin, the unpaired spin density is largely delocalized over the heteroatoms of the macrocycle. researchgate.net This delocalization is crucial for the stability and reactivity of such species. The ability of substituents to facilitate charge delocalization can further enhance the diatropic (aromatic) character of the macrocycle. capes.gov.br However, substitution of the NH groups with sulfur can lead to a decrease in aromaticity, as indicated by changes in the intensity of the Soret band in the electronic absorption spectrum. core.ac.uk

Advanced Spectroscopic Studies

A suite of spectroscopic techniques is essential for characterizing the structure and electronic properties of 21,23-dithiaporphyrins.

Electronic Absorption Spectroscopy (Soret and Q-Band Features, Bathochromic Shifts)

The UV-visible absorption spectrum of a typical porphyrin is dominated by an intense Soret (or B) band in the near-UV region (around 400-450 nm) and several weaker Q-bands in the visible region (500-700 nm). kyushu-u.ac.jp The replacement of inner nitrogen atoms with sulfur in 21,23-dithiaporphyrins generally results in a bathochromic (red) shift of all absorption bands. core.ac.uk

For example, in 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP), the Soret band appears around 452 nm, accompanied by Q-bands. mdpi.com The magnitude of the red shift is dependent on the number of sulfur atoms incorporated into the core. core.ac.uk These shifts are attributed to the perturbation of the frontier molecular orbitals by the sulfur heteroatoms. researchgate.net The Gouterman four-orbital model, which explains the origin of the Soret and Q bands in porphyrins, is often used to interpret these spectral changes. kyushu-u.ac.jpresearchgate.net

Protonation of the dithiaporphyrin core leads to further significant shifts. In the mono-protonated S2TTP, the Soret band is blue-shifted to 452 nm, and two new low-energy bands appear at 612 and 698 nm. mdpi.com The di-protonated species exhibits a near-infrared band at 738 nm. mdpi.com In contrast, the S-oxide derivative of tetraphenyl-21,23-dithiaporphyrin displays a hyperporphyrin spectrum, which is distinctly different from its parent compound, featuring a split Soret band. researchgate.net

The nature of meso-substituents also influences the absorption maxima. acs.org While electronic effects at the meso-positions may not cause significant shifts in the absorption spectra of some dithiaporphyrins, the introduction of different aryl groups can lead to noticeable changes. acs.orgnih.gov For instance, replacing phenyl groups with furyl groups at the meso-positions results in significant red shifts of the absorption bands. ias.ac.in

| Compound/Derivative | Soret Band (nm) | Q-Bands/Low-Energy Bands (nm) |

| S2TTP (parent ligand) | ~452 | Multiple Q-bands |

| Monoprotonated S2TTP | 452 (blue-shifted) | 612, 698 |

| Diprotonated S2TTP | - | 738 (NIR band) |

| S2TTP S-oxide | Split Soret band | - |

| 21,23-dithiaporphyrin dicarboxylate salts | - | Band I maxima: 689-717 |

Data compiled from various spectroscopic studies. mdpi.comresearchgate.netacs.org

Fluorescence and Emission Properties

The fluorescence properties of 21,23-dithiaporphyrins are sensitive to their molecular structure, including the nature of the core heteroatoms and meso-substituents. The introduction of sulfur atoms into the porphyrin core generally leads to fluorescence quenching. researchgate.net This phenomenon is attributed to the "internal heavy-atom effect" of sulfur, which enhances intersystem crossing from the singlet excited state to the triplet state, thereby reducing the fluorescence quantum yield. researchgate.net

For instance, the fluorescence quantum yield (Φfl) of J-aggregates of a heteroporphyrin was found to be very low, at 1.8 × 10⁻⁴. researchgate.net The replacement of meso-phenyl groups with furyl groups in dithiaporphyrins also alters their emission properties, leading to large red shifts, broadening of fluorescence bands, and a reduction in quantum yields and singlet excited-state lifetimes. ias.ac.in

In some dithiaporphyrin systems, particularly those designed for specific applications like photodynamic therapy, the quantum yield of singlet oxygen generation is a more critical parameter than fluorescence. Many 21,23-dithiaporphyrins are efficient singlet oxygen generators. dtic.milnih.gov Steady-state fluorescence studies on multi-porphyrin arrays containing a this compound unit have indicated the possibility of singlet-state energy transfer from an attached Sn(IV) porphyrin to the dithiaporphyrin. nih.gov However, the presence of heavy atoms like Ru(II) in such arrays can quench the fluorescence of the dithiaporphyrin unit. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the structure of 21,23-dithiaporphyrins. Symmetrically substituted dithiaporphyrins typically show two sharp singlets in their ¹H NMR spectra, corresponding to the pyrrole (B145914) and thiophene (B33073) protons, which confirms the presence of a C₂ axis of symmetry. core.ac.uk

NMR spectroscopy is also instrumental in characterizing more complex structures and supramolecular assemblies. For example, ¹H, ¹H-¹H COSY, and NOESY NMR spectroscopic studies have been used to definitively determine the molecular structures of axially bonded triads and higher oligomers based on Sn(IV) porphyrin and this compound units. nih.govresearchgate.net Furthermore, ¹⁹F NMR can be a sensitive probe of the macrocycle's aromaticity and electronic structure in fluorinated derivatives. acs.org The chemical shifts observed in the NMR spectrum provide crucial information about the electronic environment and the degree of aromaticity or ring current effects within the macrocycle.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of paramagnetic species, which possess one or more unpaired electrons. In the context of 21,23-dithiaporphyrins, this method is particularly useful for studying reduced or oxidized forms of the macrocycle that result in an open-shell electronic configuration.

A notable example is the investigation of the reduced 19π potassium salt of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin, [K(2,2,2)]S₂TTP. mdpi.com This species, generated by the reduction of the parent S₂TTP with a reductant like KC₈ in THF solution, is paramagnetic with an S = 1/2 spin state. mdpi.com The X-band EPR spectrum of this 19π radical anion, recorded in a THF solution at room temperature, displays a characteristic organic radical signal. mdpi.com The measured g-value for this species is approximately 2.003, which is very close to the g-value of a free electron (g ≈ 2.0023) and is consistent with other 19π porphyrin salts. mdpi.com This confirms the formation of a porphyrin-based radical species where the unpaired electron is delocalized over the macrocyclic π-system.

The study of such paramagnetic species provides valuable insights into the electronic structure and the distribution of spin density within the dithiaporphyrin core, contributing to a deeper understanding of their redox behavior and potential applications in areas like molecular electronics and catalysis.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides crucial information about the functional groups and bonding within this compound molecules. The technique is sensitive to changes in the molecular structure, such as protonation or deprotonation of the inner nitrogen atoms.

In the neutral, free-base form of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP), the IR spectrum exhibits a characteristic band corresponding to the N-H stretching vibration. mdpi.com Upon protonation to form the monoacid (HS₂TTP⁺) and diacid (H₂S₂TTP²⁺) species, significant shifts in this N-H stretching frequency are observed. For instance, in one study, the IR spectra of the monoacid and diacid of a tetraphenyl-21,23-dithiaporphyrin derivative showed N-H stretching bands at 3138 cm⁻¹ and 3212 cm⁻¹, respectively. mdpi.com These shifts are indicative of the changes in the bonding environment of the pyrrolic nitrogens upon protonation.

The IR spectra of reduced this compound species also show characteristic features. For example, the IR spectrum of the reduced 19π potassium salt of S₂TTP has been reported and compared to its neutral precursor, revealing subtle changes in the vibrational modes of the macrocycle upon electron addition. mdpi.com

A comparison of the IR spectra of a series of thiaporphyrins, including 21-thiaporphyrin and this compound, and their protonated forms, highlights the influence of the number of sulfur atoms and the protonation state on the vibrational properties of the macrocycle. mdpi.com For example, the N-H stretching vibration in the diacid of 5,10,15,20-tetraphenyl-21-thiaporphyrin (H₃STTP²⁺) was observed at 3260 cm⁻¹, a lower frequency compared to the free base, indicating a change in the hydrogen bonding and electronic structure upon diprotonation. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of the free-base 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP) reveals a relatively planar porphyrin core. mdpi.com However, upon protonation, the macrocycle can adopt a non-planar, saddle-shaped conformation. mdpi.com For instance, in the monoacid (HS₂TTP⁺) and diacid (H₂S₂TTP²⁺) complexes of S₂TTP, the pyrrole and thiophene rings are significantly tilted out of the mean plane of the macrocycle. mdpi.com In the monoacid, the disorientation angles of the pyrrole and thiophene rings from the macrocycle plane were found to be 21.28°, 9.31°, 16.79°, and 15.93°. mdpi.com In the diacid, these angles were even larger, at 26.75° for the pyrrole rings and 22.20° and 29.77° for the thiophene rings. mdpi.com These structural distortions are a consequence of the steric repulsion between the inner hydrogen atoms.

The solid-state structure of a reduced 19π potassium salt of S₂TTP has also been determined. mdpi.com In this case, the dithiaporphyrin macrocycle was found to be nearly planar, with only a slight tile-up of the sulfur atom by 0.12 Å. mdpi.com This planarity facilitates the delocalization of the additional electron across the π-system.

Furthermore, the introduction of substituents at the β-positions of the thiophene rings can influence the planarity of the dithiaporphyrin core. For example, the crystal structure of a 2,3,12,13-tetraalkoxy-21,23-dithiaporphyrin derivative indicated that the alkoxy substituents induce a more planar conformation of the porphyrin ring compared to unsubstituted analogues. rsc.org

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Conformation | Key Structural Features | Reference |

| 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP) | Relatively Planar | mdpi.com | |

| Monoacid of S₂TTP (HS₂TTP⁺) | Saddle-Shaped | Pyrrole and thiophene rings are tilted out of the macrocycle plane. | mdpi.com |

| Diacid of S₂TTP (H₂S₂TTP²⁺) | Saddle-Shaped | Increased tilting of pyrrole and thiophene rings compared to the monoacid. | mdpi.com |

| 19π Potassium Salt of S₂TTP | Nearly Planar | Slight tile-up of the sulfur atom. | mdpi.com |

| 2,3,12,13-tetraalkoxy-21,23-dithiaporphyrin | More Planar | Alkoxy substituents at β-thiophene carbons induce planarity. | rsc.org |

Electrochemical and Redox Properties

The electrochemical behavior of 21,23-dithiaporphyrins is a critical aspect of their chemistry, defining their ability to participate in electron transfer reactions. The replacement of two pyrrolic nitrogen atoms with sulfur significantly modifies the electronic properties of the porphyrin macrocycle, leading to distinct redox potentials and processes compared to their all-nitrogen analogues.

Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary technique used to probe the redox potentials of 21,23-dithiaporphyrins. These compounds typically exhibit multiple, one-electron redox processes. For instance, meso-substituted 21,23-dithiaporphyrins have been shown to undergo two consecutive, one-electron, quasi-reversible oxidations and reductions.

In one study, core-modified 21,23-dithiaporphyrins with electron-withdrawing and electron-donating meso-substituents displayed oxidation potentials at approximately +0.63 V and +0.91 V, and reduction potentials at -1.43 V and -1.78 V versus a ferrocene/ferrocenium internal standard. Another investigation on liquid crystalline 21,23-dithiaporphyrins reported two reversible electrochemical redox reactions at around +0.465 V and +0.670 V vs. ferrocene/ferrocenium. rsc.org

The introduction of π-extending ethynyl (B1212043) substituents at the meso positions has been shown to lower both the oxidation and reduction potentials. nih.gov Ethynyl 21,23-dithiaporphyrins exhibited a single oxidation at +0.44 V or +0.57 V and a reduction at -1.17 V or -1.08 V, depending on the functionalization of the ethynyl group. nih.gov This shift to lower potentials is attributed to the destabilization of the HOMO energy level, which is consistent with DFT calculations showing a smaller HOMO-LUMO gap. nih.gov

Compared to their regular tetraphenylporphyrin (B126558) (H₂TPP) counterparts, water-soluble 21,23-dithiaporphyrins, such as 5,10,15,20–tetrakis(4-sulfonatophenyl)-21,23-dithiaporphyrin (tspdtp⁴⁻), exhibit harder oxidations and easier reductions. rsc.org This indicates that the sulfur-modified core is more electron-deficient.

Table 2: Redox Potentials of Selected 21,23-Dithiaporphyrins

| Compound Type | Oxidation Potentials (V vs. Fc/Fc⁺) | Reduction Potentials (V vs. Fc/Fc⁺) | Reference |

| meso-Substituted Dithiaporphyrins | +0.63, +0.91 | -1.43, -1.78 | |

| Liquid Crystalline Dithiaporphyrins | +0.465, +0.670 | - | rsc.org |

| Ethynyl Dithiaporphyrins | +0.44 to +0.57 (single) | -1.08 to -1.17 (single) | nih.gov |

Analysis of Reversible and Quasi-Reversible Redox Processes

The nature of the redox processes in 21,23-dithiaporphyrins, whether reversible, quasi-reversible, or irreversible, provides insight into the stability of the generated radical ions and the kinetics of electron transfer. A reversible process is characterized by a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of 1 in cyclic voltammetry. Deviations from these values indicate quasi-reversible or irreversible behavior, which can be due to slow electron transfer kinetics or coupled chemical reactions.

Many 21,23-dithiaporphyrins exhibit quasi-reversible redox behavior. For example, meso-substituted dithiaporphyrins with both electron-donating and electron-withdrawing groups were found to undergo two consecutive, one-electron, quasi-reversible oxidations and reductions. The stability of these dithiaporphyrins was demonstrated by their ability to withstand multiple cycles of oxidation and reduction without significant decomposition, as observed through cyclic voltammetry and spectroelectrochemistry.

In some cases, reversible redox processes are observed. Meso-substituted 21,23-dithiaporphyrins designed for liquid crystalline applications were reported to undergo two reversible electrochemical redox reactions. rsc.org The reversibility of these processes is a desirable property for applications in electrochromic devices and organic electronics, as it implies stable switching between different redox states.

The introduction of specific substituents can influence the reversibility of the redox events. For instance, β-tetracyano-21,23-dithiaporphyrin has been shown to undergo a facile redox-induced aromatic-antiaromatic interconversion, highlighting the dramatic effect of electron-withdrawing groups on the redox chemistry. nih.gov

Spectroelectrochemical Investigations of Redox States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic structure of species generated at different electrode potentials. This method is particularly valuable for studying the redox states of 21,23-dithiaporphyrins, as it allows for the direct observation of the changes in their UV-visible absorption spectra upon oxidation or reduction.

Spectroelectrochemical studies on meso-substituted 21,23-dithiaporphyrins have revealed that these molecules are stable and can be cycled between their neutral, oxidized, and reduced states without degradation. The electronic absorption spectra of the generated radical cations and anions show distinct features compared to the neutral species, providing evidence for the formation of these redox states.

For example, the spectroelectrochemistry of 5,7,8,10,15,17,18,20-octaphenyl-21,23-dithiaporphyrin has been investigated, providing insights into the electronic transitions of its various redox forms. researchgate.net The changes in the Soret and Q-bands upon the application of an electrochemical potential can be correlated with the removal or addition of electrons to the frontier molecular orbitals of the dithiaporphyrin macrocycle.

These investigations are crucial for understanding the nature of the HOMO and LUMO and how they are affected by the redox process. The ability to monitor the spectroscopic changes in situ during electrolysis confirms the identity of the electrogenerated species and provides a deeper understanding of the structure-property relationships in these core-modified porphyrins.

Coordination Chemistry of 21,23 Dithiaporphyrins

Structural Aspects of Metallo-dithiaporphyrin Complexes

Influence of Axial Ligands on Coordination Geometry

The coordination geometry of metallo-dithiaporphyrins is profoundly influenced by the nature of the central metal ion and the requirement for charge neutrality, often necessitating the presence of axial ligands. In 21,23-dithiaporphyrins, where two pyrrolic NH groups are replaced by sulfur atoms, the coordination of a divalent metal cation (M²⁺) into the N₂S₂ core would result in a positively charged complex. To maintain a neutral state, additional anionic axial ligands are typically required. mdpi.com

For instance, in complexes with the general formula M(S₂TPP)Cl₂, where S₂TPP is the dianion of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin, two chloride ions occupy the axial positions, coordinating to the central metal. mdpi.com This is a common feature for various transition metal complexes, including those of ruthenium (Ru) and rhenium (Re). mdpi.com

While the primary role of axial ligands in these systems is often charge compensation, they can also modulate the spin state of the central metal, a phenomenon observed in related porphyrinoid structures. researchgate.net For example, in certain nickel(II) porphyrinoids, the coordination of axial ligands induces a change from a diamagnetic (low-spin) to a paramagnetic (high-spin) state. researchgate.net This principle highlights the mutual influence that exists between the macrocycle's conformation and the nature of the axial ligands. worldscientific.com In sterically strained porphyrins, the orientation and type of axial ligand can affect the degree and type of macrocycle distortion. worldscientific.com

Table 1: Selected Structural Data for Metallo-dithiaporphyrin Complexes This table is interactive and can be sorted by clicking on the column headers.

| Compound | Central Metal | Axial Ligands | Coordination Number | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Ru(S₂TTP)Cl₂ | Ru(II) | 2 x Cl⁻ | 6 | Distorted macrocycle | nih.gov |

| Mn(S₂TTP)Cl₂ | Mn(II) | 2 x Cl⁻ | 6 | Open-shell configuration | nih.gov |

| Fe(S₂TTP)Cl₂ | Fe(II) | 2 x Cl⁻ | 6 | Open-shell configuration | nih.gov |

| Ni(S₂TTP)Cl₂ | Ni(II) | 2 x Cl⁻ | 6 | Open-shell configuration | nih.gov |

| Cu(S₂TTP)Cl₂ | Cu(II) | 2 x Cl⁻ | 6 | Distorted macrocycle | nih.gov |

| Ni(N₂O₂)Cl | Ni(II) | 1 x Cl⁻ | 5 | Planar N₂O₂ moiety | mdpi.com |

Reactivity Studies of Metallo-dithiaporphyrin Systems

The reactivity of metallo-dithiaporphyrin systems is diverse, encompassing novel assembly formations, unique electrochemical behaviors, and potential catalytic applications.

A notable example of reactivity involves using the dithiaporphyrin unit itself as a ligand. The reaction between a cis-dihydroxy-21,23-dithiaporphyrin and a dihydroxytin(IV) porphyrin leads to the formation of novel cyclic porphyrin tetrads. researchgate.net In these structures, the oxygen atoms of the dihydroxy-dithiaporphyrin coordinate to the axial positions of two tin(IV) porphyrins, driven by the high oxophilicity of the tin(IV) center. researchgate.net These assemblies are stable under redox conditions and exhibit interesting photophysical properties. Preliminary studies on these tetrads have shown efficient energy transfer from the tin(IV) porphyrin unit to the axially coordinated dithiaporphyrin. researchgate.net

The electrochemical reactivity of 21,23-dithiaporphyrins has also been explored. Compared to their all-nitrogen analogues, they generally show easier reductions. rsc.org Cyclic voltammetry experiments on meso-substituted 21,23-dithiaporphyrins revealed that they undergo two consecutive, one-electron, quasi-reversible oxidations and reductions. researchgate.net This electrochemical behavior, combined with their broad absorbance profiles, suggests potential applications as ambipolar materials in organic electronics. researchgate.net

The reactivity of the dithiaporphyrin ligand itself has been studied through hydrogen atom abstraction (HAA) and reduction processes. mdpi.com Treatment of metal-free 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP) with oxidants leads to stepwise protonation, forming a monoprotonated species, [HS₂TTP]⁺, followed by a diprotonated species, [H₂S₂TTP]²⁺. mdpi.com Both protonated compounds adopt a saddle-shaped conformation. mdpi.com Furthermore, the reduction of S₂TTP with a strong reducing agent like potassium graphite (B72142) (KC₈) yields the paramagnetic 19π radical anion [S₂TTP]⁻. mdpi.com

Computational studies have pointed towards the potential catalytic reactivity of metallo-dithiaporphyrins. Density Functional Theory (DFT) calculations on an iron-N₂S₂ porphyrin complex predicted its potential as a catalyst for CO₂ reduction to various C1 products, including carbon monoxide (CO), formic acid (HCOOH), methanol (B129727) (CH₃OH), and methane (B114726) (CH₄). mdpi.com The study suggested that the electronic properties of the Fe-N₂S₂ core, which feature a lower band gap and additional contributions from the Fe d(z²) orbital compared to standard Fe-N₄ porphyrins, could promote the adsorption of intermediates in the axial direction, facilitating catalysis. mdpi.com

Table 2: Reactivity Summary of 21,23-Dithiaporphyrin Systems This table is interactive and can be sorted by clicking on the column headers.

| Reactant(s) | Reaction Type | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| cis-dihydroxy-21,23-dithiaporphyrin + Dihydroxytin(IV) porphyrin | Axial Coordination / Assembly | Cyclic Porphyrin Tetrads | Formation driven by Sn-O interaction; efficient energy transfer observed. | researchgate.net |

| 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TTP) + Oxidant | Hydrogen Atom Abstraction / Protonation | [HS₂TTP]⁺ and [H₂S₂TTP]²⁺ | Stepwise protonation to form saddle-shaped products. | mdpi.com |

| S₂TTP + Potassium Graphite (KC₈) | Chemical Reduction | [S₂TTP]⁻ radical anion | Formation of a paramagnetic 19π open-shell species. | mdpi.com |

| Fe-N₂S₂ porphyrin + CO₂ | Catalytic Reduction (Theoretical) | CO, HCOOH, CH₃OH, CH₄ | Predicted to be an effective catalyst for CO₂ reduction. | mdpi.com |

| 5,10,15,20–tetrakis(4-sulfonatophenyl)-21,23-dithiaporphyrin | Electrochemistry | Reduced/Oxidized species | Exhibits easier reductions compared to standard water-soluble porphyrins. | rsc.org |

Theoretical and Computational Investigations of 21,23 Dithiaporphyrins

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools for investigating the properties of porphyrinoid systems. mdpi.com For 21,23-dithiaporphyrins, these methods have been instrumental in understanding their fundamental characteristics.

Molecular Geometry Optimization and Conformational Landscapes

DFT calculations are routinely used to predict the ground state geometries of 21,23-dithiaporphyrins. mdpi.com Studies on meso-tetraphenyl-21,23-dithiaporphyrin (S2TPP) have shown that the replacement of two nitrogen atoms with larger sulfur atoms induces significant conformational changes in the porphyrin macrocycle. chemrxiv.org The cavity size of dithiaporphyrins is larger compared to their regular porphyrin counterparts, a trend that is maintained even upon protonation, which further expands the cavity. chemrxiv.org

In some cases, such as with certain metal complexes, the 21,23-dithiaporphyrin framework can adopt a non-planar conformation. For instance, DFT studies on an Fe-N2S2 tetraphenylporphyrin (B126558) predicted a non-coplanar structure with elongated Fe-N bonds. mdpi.com These computational predictions of molecular geometry are crucial for understanding the structure-property relationships in these molecules.

Prediction of Electronic Structures and Orbital Energies

DFT calculations have been effectively used to probe the electronic structures of 21,23-dithiaporphyrins. A key finding is that the HOMO-LUMO energy gap in these core-modified porphyrins is smaller than that of their tetrapyrrolic porphyrin analogues. nih.gov This smaller energy gap suggests that electrons are more easily transferred in dithiaporphyrins. researchgate.net

For example, in 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP), the calculated HOMO-LUMO gap is 4.57 eV. researchgate.netmdpi.com Upon protonation, this energy gap generally decreases. mdpi.com The frontier molecular orbitals (HOMO and LUMO) play a critical role in the electronic transitions of these molecules. researchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP) | ZINDO/S | - | - | 4.57 |

| Diprotonated S2TTP | ZINDO/S | - | - | 3.96 |

| Monoprotonated S2TTP | ZINDO/S | - | - | 4.45 |

This table presents a selection of calculated orbital energy gaps for this compound derivatives.

Simulation and Interpretation of Optical Spectra

Time-Dependent DFT (TD-DFT) is a widely used method for simulating the electronic absorption spectra of porphyrinoids. mdpi.com For 21,23-dithiaporphyrins, TD-DFT calculations have successfully reproduced and interpreted their characteristic UV-vis spectra. chemrxiv.org These porphyrins typically exhibit broad absorbance profiles spanning from 400 to 800 nm. nih.gov

The optical spectra of these compounds are often explained using Gouterman's four-orbital model, which involves transitions between the two highest occupied molecular orbitals (HOMO, HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO, LUMO-1). mdpi.com However, for some modified dithiaporphyrins, standard TD-DFT functionals like CAM-B3LYP may have limitations in accurately predicting their optical properties, necessitating the use of higher-level computational methods. researchgate.net Computational studies have also been crucial in understanding the "hyperporphyrin" spectra observed in some protonated and S-oxidized dithiaporphyrin species. researchgate.netacs.org The calculated UV-vis absorption spectra for various 21,23-thiaporphyrin compounds have shown close agreement with experimental observations. researchgate.net

Semiempirical Computational Methods (e.g., ZINDO/S)

Semiempirical methods, such as ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic), offer a computationally less expensive alternative to DFT for studying large molecules like porphyrins. numberanalytics.comkarazin.ua The ZINDO/S method is specifically parameterized to reproduce vertical excited-state energies and has been shown to perform significantly better than other semiempirical methods for this purpose. openmopac.net

In the context of 21,23-dithiaporphyrins, the ZINDO/S method has been employed to analyze the HOMO/LUMO energy gaps and to identify the electronic transitions in the UV-vis spectra of both closed-shell and open-shell species. researchgate.netnih.gov For instance, ZINDO/S calculations were used to study the electronic structures and transition energies of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP) and its protonated and reduced forms. researchgate.netmdpi.com These calculations helped to infer that electrons are more easily transferred in the neutral dithiaporphyrin compared to its monothiaporphyrin analogue. researchgate.net The calculated UV-vis absorption spectra using ZINDO/S have shown good agreement with the experimentally observed spectra for a series of thiaporphyrin compounds. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.de QTAIM provides a quantum mechanical basis for many chemical concepts, including molecular structure and bonding. amercrystalassn.org

In the study of porphyrin analogues, QTAIM has been used to analyze the electron density distributions in neutral and ionized forms of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2PP). chemrxiv.orgx-mol.com This analysis provides insights into the nature of the intramolecular interactions and how they are affected by changes in the macrocyclic core, such as the introduction of sulfur atoms. chemrxiv.org By identifying critical points in the electron density, QTAIM can quantify the properties of atoms and bonds, offering a deeper understanding of the electronic structure. chemrxiv.orgrsc.org

Computational Modeling of Protonation and Ionization Events

Computational modeling has been essential in understanding the protonation and ionization processes in 21,23-dithiaporphyrins. Studies have investigated the stepwise protonation of these molecules in acidic media. nih.gov For example, the protonation of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP) has been studied, leading to the characterization of both monoprotonated and diprotonated species. nih.gov

Computational studies have also elucidated the site and degree of protonation, which is crucial for rationalizing the observed changes in the UV-vis spectra upon protonation. researchgate.net For instance, in the diprotonated form of S2TTP, two hydrogen bonds are formed between the NH protons and a counter-anion. mdpi.com Furthermore, theoretical investigations have explored the reduction of 21,23-dithiaporphyrins to form open-shell radical anions. researchgate.netnih.gov These computational models, often combined with experimental techniques like spectroelectrochemistry, provide a detailed picture of the redox behavior and acid-base properties of these fascinating macrocycles. chemrxiv.orgnih.gov

Supramolecular Chemistry and Self Assembly of 21,23 Dithiaporphyrins

Formation of Dimeric and Oligomeric Assemblies

The self-assembly of 21,23-dithiaporphyrins into dimeric and oligomeric structures is driven by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and metal-ligand coordination. These interactions govern the formation of well-defined supramolecular structures in solution and the solid state.

The propensity of 21,23-dithiaporphyrins to form aggregates is influenced by the nature of their meso-substituents. For instance, the introduction of pyridyl groups at the meso-positions allows for the construction of non-covalent porphyrin dimers and oligomers through metal coordination. researchgate.netacs.orgresearchgate.net The nitrogen atom of the pyridyl substituent can coordinate to a metal center in an adjacent porphyrin unit, leading to the formation of discrete arrays. researchgate.net This strategy has been employed to assemble various porphyrin oligomers, including those containing different porphyrin subunits. researchgate.net

Furthermore, hydrogen bonding plays a crucial role in directing the assembly of these molecules. In the solid state, hydrogen bonding interactions between the NH protons of the porphyrin core and counter-anions can lead to the formation of extended 3D networks. mdpi.com For example, in the presence of the BF₄⁻ anion, a 21,23-dithiaporphyrin was observed to form a 3D network where the anion links four porphyrin molecules through H-bonding. mdpi.com

The replacement of pyrrole (B145914) rings with thiophene (B33073) rings in the porphyrin macrocycle can also influence the formation of low-valent transition metal complexes and facilitate the assembly of multiporphyrin structures. mdpi.com The unique electronic properties of thiaporphyrins, including their lower singlet state energy levels compared to their all-nitrogen analogues, make them valuable components in systems designed for unidirectional energy or electron transfer. researchgate.netresearchgate.net

Self-Assembly into Liquid Crystalline Phases

The ability of 21,23-dithiaporphyrins to self-assemble into ordered liquid crystalline phases is a significant area of research, driven by the potential to create materials with anisotropic charge transport properties. The introduction of appropriate peripheral substituents can induce the formation of mesophases, where the porphyrin molecules adopt a specific long-range order.

Meso-substituted 21,23-dithiaporphyrins have been synthesized that exhibit columnar liquid crystalline phases over broad temperature ranges. rsc.orgrsc.org These materials display discotic mesophases, where the disc-like porphyrin molecules stack into columns. rsc.org The formation of these columnar structures is confirmed by techniques such as cross-polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). rsc.org For example, certain meso-substituted dithiaporphyrins exhibit defined conic focal patterns in their cross-POM images, which are characteristic of discotic phases. rsc.org

The nature of the substituents plays a critical role in the type of mesophase formed. For instance, some porphyrin derivatives with specific side chains have been shown to exhibit not only columnar phases but also more complex lamellar mesophases. researchgate.net The design of these molecules often involves attaching long alkyl or alkoxy chains to the porphyrin periphery to promote the necessary intermolecular interactions for liquid crystal formation.

The electrical properties of these liquid crystalline materials are of particular interest. Thin films of these 21,23-dithiaporphyrins can be prepared by methods like spin-casting. rsc.orgrsc.org While pristine films show low conductivity, electrochemical p-doping can increase their conductivity by several orders of magnitude, making them promising for applications in organic electronics. rsc.orgrsc.org

Design and Synthesis of Covalently Linked Porphyrin Dyads and Triads

To achieve more robust and well-defined multi-porphyrin systems, covalent linking strategies are employed to create dyads, triads, and higher arrays. These covalently assembled structures are crucial for studying fundamental processes like energy and electron transfer between porphyrin units.

A common approach involves the use of functionalized this compound building blocks that can be coupled to other porphyrin or chromophore units. researchgate.netwiley.com For example, monofunctionalized 21,23-dithiaporphyrins have been synthesized and used to create unsymmetrical porphyrin dimers. acs.orgresearchgate.netwiley.com These building blocks often contain reactive groups at the meso-positions, such as iodo- or ethynylphenyl groups, which allow for coupling reactions like the Sonogashira coupling. researchgate.net

Phenylethyne-bridged dyads containing a this compound subunit have been successfully synthesized. researchgate.net In these systems, efficient singlet-singlet energy transfer can occur from one porphyrin unit to the other, a property that is highly dependent on the nature of the porphyrin cores and the linker. researchgate.networldscientific.com The lower singlet state energy of thiaporphyrins makes them effective energy acceptors in such dyads. researchgate.netresearchgate.net

The synthesis of more complex structures, such as triads containing three different porphyrin subunits, has also been achieved. worldscientific.com These systems can be assembled using a combination of covalent and non-covalent interactions. For instance, a triad (B1167595) has been reported where an N₃S-N₂S₂ porphyrin dyad, linked covalently, is further coordinated to a ruthenium-containing porphyrin through a pyridyl group on the dithiaporphyrin subunit. worldscientific.com In such multi-component systems, the photophysical properties, such as fluorescence, can be significantly altered by the presence of the different porphyrin units, for example, through quenching by a heavy metal ion. worldscientific.comnih.gov

Advanced Research Applications in Materials Science and Catalysis

Organic Electronic Materials Development

Core-modified 21,23-dithiaporphyrins are recognized for their potential in organic electronics due to their desirable electronic characteristics, including stability and broad absorbance profiles. nih.govacs.org The substitution of inner pyrrolic nitrogen atoms with sulfur alters the electronic properties of the porphyrin macrocycle, making these compounds promising candidates for electronic devices. acs.orgoup.com

A key area of investigation for 21,23-dithiaporphyrin is its potential as an ambipolar material, capable of transporting both positive (holes) and negative (electrons) charge carriers. This characteristic is suggested by its electrochemical behavior. nih.govacs.org

Core-modified 21,23-dithiaporphyrins, featuring both electron-donating and electron-withdrawing groups at the meso positions, have been synthesized and studied. nih.gov Electrochemical experiments, such as cyclic voltammetry, reveal that these dithiaporphyrins can undergo two consecutive, one-electron, quasi-reversible oxidations and reductions. nih.govacs.org This ability to be both oxidized and reduced in a stable and reversible manner is a strong indicator of potential ambipolar behavior. nih.govacs.org Spectroelectrochemistry and cyclic voltammetry have demonstrated that these dithiaporphyrins are stable and can withstand numerous oxidation and reduction cycles without decomposing. nih.govacs.org The combination of these stable, quasi-reversible redox events and broad absorbance profiles suggests that core-modified 21,23-dithiaporphyrins could be effectively used as ambipolar materials in organic electronic applications. nih.govacs.org

| Property | This compound Derivative | Value (vs. Fc/Fc+) | Source |

| Oxidation Potentials | meso-substituted | 0.63 V, 0.91 V | nih.gov |

| ethynyl-substituted | 0.44 V or 0.57 V | nih.gov | |

| Reduction Potentials | meso-substituted | -1.78 V, -1.43 V | nih.gov |

| ethynyl-substituted | -1.17 V or -1.08 V | nih.gov |

This table presents electrochemical data for different this compound derivatives, indicating their ability to undergo both oxidation and reduction.

Understanding the charge transport mechanisms in this compound is crucial for its application in devices like organic field-effect transistors (OFETs). researchgate.netrsc.org Research has focused on both experimental measurements of conductivity in thin films and computational modeling of charge transport properties. researchgate.netrsc.org

Thin films of meso-substituted liquid crystalline 21,23-dithiaporphyrins have been studied using impedance spectroscopy. rsc.org In their undoped state at open circuit potentials, the pristine films exhibited very low conductivity. rsc.org However, upon electrochemical p-doping, the films remained stable and their conductivity increased by four orders of magnitude. rsc.org This demonstrates that charge carriers can be effectively introduced and transported through the material.

Computational studies using density functional theory (DFT) are employed to investigate the fundamental parameters governing charge transport, such as ionization potential, electron affinity, and reorganization energy. researchgate.net For instance, DFT calculations on core-modified dithiaporphyrins show that their HOMO-LUMO energy difference is smaller than that of traditional tetrapyrrolic porphyrin analogues. nih.govacs.org Furthermore, introducing π-extending ethynyl (B1212043) substituents at the meso positions can shrink the HOMO-LUMO gap by destabilizing the HOMO energy level, a property desirable for organic electronics. nih.gov

Exploration of Ambipolar Characteristics

Organic Photovoltaics and Solar Energy Conversion

The strong absorption of light across the visible spectrum makes porphyrin-related compounds attractive for use in organic solar cells. nih.gov 21,23-Dithiaporphyrins, in particular, are being investigated for their potential to enhance the efficiency of solar energy conversion.

In the architecture of a bulk heterojunction (BHJ) organic solar cell, donor and acceptor materials are blended to form a photoactive layer. 21,23-Dithiaporphyrins and their metallo-derivatives have been identified as promising donor materials. nih.govrsc.org Previous studies indicated that ruthenium-based dithiaporphyrin complexes could function as efficient donors in organic solar cells. nih.gov

Theoretical studies have explored the design of various metallo-dithiaporphyrin small molecules as donor materials for BHJ-OSCs. nih.govrsc.org These studies involve substituting the central metal ion to tune the material's properties for optimal performance within the solar cell device. nih.govrsc.org The donor molecule's role is to absorb photons, creating an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface where the electron is transferred to the acceptor material. nih.gov

Significant research effort is dedicated to optimizing the optoelectronic properties of 21,23-dithiaporphyrins to maximize solar cell efficiency. This is achieved through strategic chemical modifications.

One approach is the introduction of π-extending ethynyl groups at the meso positions. nih.govacs.org This modification leads to highly bathochromic (red-shifted) and broadened absorbance profiles, allowing the molecule to harvest a larger portion of the solar spectrum, including lower energy light up to 900 nm. nih.gov These ethynyl-linked derivatives also exhibit lower oxidation and reduction potentials compared to their non-extended analogues, which is beneficial for device engineering. nih.govacs.org

Another key strategy involves creating metallo-dithiaporphyrins and varying the central metal ion. nih.govrsc.org DFT and time-dependent DFT (TD-DFT) calculations have been used to study how substituting Ruthenium(II) with other transition metals like Manganese(II), Iron(II), and Nickel(II) affects the molecule's properties. nih.govrsc.org These substitutions can increase the open-circuit voltage (V_OC), a critical parameter for solar cell efficiency. nih.govrsc.org For example, calculations showed that the light-harvesting efficiency of nickel, manganese, and iron complexes was similar to the ruthenium complex, with the iron complex showing comparable charge transfer characteristics, making them potential low-cost alternatives. rsc.org

| Complex | HOMO (eV) | LUMO (eV) | E_gap (eV) | Calculated V_OC (V) |

| Ru(S₂TTP)Cl₂ | -5.04 | -3.10 | 1.94 | 1.41 |

| Mn(S₂TTP)Cl₂ | -5.20 | -3.11 | 2.09 | 1.57 |

| Fe(S₂TTP)Cl₂ | -5.19 | -3.07 | 2.12 | 1.56 |

| Ni(S₂TTP)Cl₂ | -5.31 | -3.18 | 2.13 | 1.68 |

This table, based on DFT calculations from scientific literature nih.govrsc.org, shows how changing the central metal in a metallo-dithiaporphyrin (M(S₂TTP)Cl₂) can tune its electronic energy levels and the theoretical open-circuit voltage (V_OC) for solar cell applications.

Role as Donor Materials in Bulk Heterojunction Solar Cells

Catalysis

The unique coordination environment provided by heteroatom-containing porphyrins makes them promising platforms for catalysis. researchgate.netmdpi.com Specifically, metallo-21,23-dithiaporphyrins have emerged as subjects of interest for their potential catalytic activity, particularly in the electrochemical reduction of carbon dioxide (CO₂). mdpi.com

While experimental synthesis has been achieved for Ruthenium (Ru) and Rhenium (Re) complexes of this compound, much of the exploration into their catalytic function comes from theoretical studies. mdpi.com A Density Functional Theory (DFT) study investigated an Iron-containing this compound (Fe-N₂S₂) as a potential catalyst for CO₂ reduction. mdpi.com The study predicted that this complex could improve the performance of CO₂ reduction to multiple valuable C1 products, including carbon monoxide (CO), formic acid (HCOOH), methanol (B129727) (CH₃OH), and methane (B114726) (CH₄). mdpi.com The modification of the porphyrin core by sulfur atoms alters the electronic structure of the central metal atom, which in turn influences the binding and activation of the CO₂ molecule, key steps in the catalytic cycle. mdpi.com

Electrocatalytic Carbon Dioxide Reduction Reaction (CO2RR)

The electrocatalytic reduction of carbon dioxide (CO2) into value-added chemicals is a critical area of research for sustainable energy solutions. researchgate.net Heteroatom-substituted porphyrins, including dithiaporphyrins, have been identified as potential catalysts for this transformation. While experimental studies on sulfur-substituted metalloporphyrins for CO2 reduction have been somewhat limited, theoretical studies predict significant catalytic activity. mdpi.com

One notable theoretical investigation using Density Functional Theory (DFT) focused on an iron-containing tetraphenyl-dithiaporphyrin (Fe-N2S2 TPP). mdpi.com The study predicted that this complex could enhance the CO2 reduction performance, potentially yielding multiple C1 products such as carbon monoxide (CO), formic acid (HCOOH), methanol (CH3OH), and methane (CH4). mdpi.com The modification of the porphyrin framework by sulfur atoms is believed to favorably alter the electronic configuration of the central metal ion, facilitating the binding and subsequent reduction of CO2. mdpi.com Experimental work in this area has largely centered on nickel-based systems, indicating that the field is still developing for other metal complexes of dithiaporphyrin. mdpi.com

Photoreductive Dehalogenation Processes

21,23-Dithiaporphyrins have demonstrated significant efficacy as catalysts in photoreductive dehalogenation, particularly with the use of low-energy red light. researchgate.netrsc.org This is advantageous as longer wavelengths of light, such as red light (>645 nm), can penetrate deeper into various media, including biological tissues, opening up possibilities for applications in photomedicine. researchgate.netrsc.org

Research has shown that 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TPP) can effectively catalyze the dehalogenation of a range of α-halo ketones. rsc.orgrsc.org The process typically involves a low catalyst loading (e.g., 0.1 mol%), a sacrificial electron donor like Hantzsch ester (HEH), and a base such as N,N-diisopropylethylamine (DIPEA). rsc.orgresearchgate.net The S2TPP catalyst absorbs red light, initiating a single-electron transfer (SET) pathway that leads to the cleavage of the carbon-halogen bond. researchgate.net

The reaction is compatible with various functional groups, including aryl-bromides and nitriles, and the use of low-energy photons enhances the chemoselectivity of the bond cleavage, resulting in clean reactions with no detected by-products. rsc.orgrsc.org This method avoids the need for expensive transition metal catalysts often required for such transformations. rsc.org

Table 1: Substrate Scope for Photoreductive Dehalogenation using S2TPP Catalyst

| Substrate (α-halo ketone) | Halogen | Yield (%) |

| 2-Bromoacetophenone | Bromo | 73 |

| 2-Chloroacetophenone | Chloro | 13 |

| 2-Bromo-4'-methoxyacetophenone | Bromo | 84 |

| 2-Bromo-4'-nitroacetophenone | Bromo | 88 |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | Bromo | 75 |

| 2-Bromo-1-(thiophen-2-yl)ethan-1-one | Bromo | 65 |

Note: The data presented in this table is based on research findings under standardized reaction conditions with red light (>645 nm). rsc.orgrsc.org

Chemosensory Research

The unique cavity and electronic nature of dithiaporphyrins make them suitable for applications in molecular sensing. The replacement of inner nitrogen atoms with larger sulfur atoms expands the central cavity of the macrocycle, influencing its ability to coordinate with other molecules and ions. chemrxiv.org

Anion Coordination and Sensing Principles

Research into the chemosensory properties of 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (referred to as S2PP in some studies) has revealed its potential for anion sensing. chemrxiv.org The sensing mechanism is based on the interaction between the protonated, dicationic form of the dithiaporphyrin (H2S2PP²⁺) and anions in solution. chemrxiv.org

In an acidic medium, such as an acetonitrile-perchloric acid solution, the dithiaporphyrin becomes protonated. This dicationic species is then capable of coordinating with anions. Spectrophotometric analysis, specifically UV-Vis absorption spectroscopy, is used to detect this coordination. chemrxiv.org Studies have shown that the dication of tetraphenyl-dithiaporphyrin can coordinate two perchlorate (B79767) (ClO₄⁻) anions. chemrxiv.org This binding event causes a noticeable change in the UV-Vis absorption spectrum of the compound, signaling the presence of the anion. This observed interaction indicates the potential for developing molecular sensors based on the this compound framework for the detection of specific anions. chemrxiv.org

Q & A

Q. How do researchers validate the biological localization and mechanism of dithiaporphyrin-based photosensitizers?

- Answer :

- Confocal microscopy : Co-staining with mitochondrial dyes (e.g., rhodamine 123) confirms subcellular localization .

- Inhibition assays : Dark toxicity assays (e.g., cytochrome c oxidase inhibition) differentiate light-dependent vs. innate toxicity .

Comparative Studies

Q. How do 21,23-dithiaporphyrins compare to other core-modified porphyrins in terms of photophysical and catalytic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.